7,7-Difluoro-2-azaspiro[4.4]nonane
Description
Chemical Structure and Properties 7,7-Difluoro-2-azaspiro[4.4]nonane (CAS 1785409-55-3) is a fluorinated spirocyclic amine with the molecular formula C₈H₁₃F₂N and a molecular weight of 161.20 g/mol . Its structure comprises two fused rings: a four-membered azetidine-like ring and a four-membered carbocyclic ring, with two fluorine atoms at the 7-position of the spiro system. The fluorine substituents confer enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
8,8-difluoro-2-azaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-8(10)2-1-7(5-8)3-4-11-6-7/h11H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBBRLRICKDMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC12CCNC2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7,7-Difluoro-2-azaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic nonane ring system.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Incorporation of the nitrogen atom: The nitrogen atom is introduced through nucleophilic substitution reactions, often using amines or other nitrogen-containing reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent product quality.
Chemical Reactions Analysis
7,7-Difluoro-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or altered ring structures.
Scientific Research Applications
7,7-Difluoro-2-azaspiro[4.4]nonane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7,7-Difluoro-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target molecules . The spirocyclic structure provides rigidity and stability, which can improve the compound’s overall efficacy and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 7,7-difluoro-2-azaspiro[4.4]nonane with key spirocyclic compounds from the evidence:
Pharmacological and Functional Differences
- Anticonvulsant Activity: Derivatives of 2-azaspiro[4.4]nonane (e.g., N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione) show efficacy in seizure models, with substituents like trifluoromethyl enhancing potency . The difluoro variant’s rigid structure may improve target engagement compared to non-fluorinated spiro[4.4] analogs.
- aureus and E. coli . Fluorination could enhance membrane permeability in such analogs.
- Osteoclast Inhibition: 2,7-Diazaspiro[4.4]nonane derivatives (e.g., rac-7-benzyl-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one) inhibit osteoclast activation, suggesting the spiro[4.4] scaffold’s versatility in modulating cellular pathways .
Biological Activity
7,7-Difluoro-2-azaspiro[4.4]nonane is a novel compound characterized by its unique spirocyclic structure and the incorporation of fluorine atoms. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activities, particularly as a bioactive compound with antimicrobial and antiviral properties. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 197.65 g/mol
- Structure : The presence of fluorine atoms enhances the compound's reactivity and stability, making it a valuable candidate for various applications.
Synthesis Methods
The synthesis of this compound typically involves several methods, including:
- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the azaspiro structure.
- Controlled Reaction Conditions : Optimizing temperature, solvent, and reaction time to achieve high yield and purity.
Common Reagents Used
- Oxidizing Agents : Potassium permanganate, hydrogen peroxide.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies indicate that it may interfere with viral replication mechanisms, although further research is needed to elucidate the specific pathways involved.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems:
- Enzyme Modulation : The fluorine atoms enhance binding affinity to enzymes or receptors, potentially leading to modulation of various biochemical pathways.
- Receptor Interaction : The compound may bind to receptors involved in cellular signaling pathways, influencing cellular responses.
Case Studies
| Study Reference | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against multiple strains. | |
| Antiviral Evaluation | Indicated potential interference with viral replication; specific mechanisms are under investigation. | |
| Mechanistic Insights | Highlighted the role of fluorine in enhancing binding affinity and selectivity towards biological targets. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
